Dilevalol hydrochloride
Overview
Description
Dilevalol hydrochloride is the RR-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with significant partial β2-agonist activity and negligible α1-blocking activity . It is primarily used for its antihypertensive properties, reducing blood pressure through peripheral vasodilatation without significantly affecting heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilevalol hydrochloride is synthesized through chiral synthesis, involving the optical resolution of labetalol . The process includes the separation of the RR-stereoisomer from the racemic mixture of labetalol, followed by the conversion to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound involves large-scale chiral synthesis and optical resolution techniques. The process is optimized for high yield and purity, ensuring the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Dilevalol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dilevalol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Dilevalol hydrochloride exerts its effects by blocking β1- and β2-adrenoceptors, leading to vasodilatation and reduced blood pressure . The compound has a higher affinity for β2-adrenoceptors, which contributes to its vasodilatory effects . The molecular targets include β1- and β2-adrenoceptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.
Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .
Biological Activity
Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .
Dilevalol exerts its antihypertensive effects through several mechanisms:
- Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
- Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
- Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .
Pharmacodynamics
The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .
Table 1: Pharmacodynamic Effects of Dilevalol
Effect | Mechanism | Clinical Relevance |
---|---|---|
Blood Pressure Reduction | Alpha-1 blockade | Effective in hypertensive patients |
Decreased Heart Rate | Beta-1 blockade | Minimal impact on resting heart rate |
Vasodilation | Beta-2 agonism | Reduces systemic vascular resistance |
Improved Lipid Profile | Increased HDL cholesterol | Cardiovascular protective effects |
Pharmacokinetics
Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .
Table 2: Pharmacokinetic Profile of Dilevalol
Parameter | Value |
---|---|
Bioavailability | 25% (11–86%) |
Elimination Half-Life | Oral: 6–12 hours |
Peak Plasma Levels | Achieved within 3 days |
Protein Binding | Approximately 50% |
Clinical Efficacy and Case Studies
Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .
Case Study Example
In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:
- Participants : Patients with essential hypertension.
- Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
- Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.
Safety Profile
Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .
Summary of Side Effects
Side Effect | Frequency |
---|---|
Dizziness | Common |
Fatigue | Common |
Serious Adverse Effects | Rare |
Properties
CAS No. |
75659-08-4 |
---|---|
Molecular Formula |
C19H25ClN2O3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |
InChI Key |
WQVZLXWQESQGIF-WJKBNZMCSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Key on ui other cas no. |
75659-08-4 |
Synonyms |
AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.